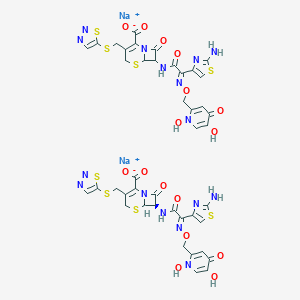
6-Hydroxy-2,4,5-triaminopyrimidine sulfate
Descripción general
Descripción
6-Hydroxy-2,4,5-triaminopyrimidine sulfate (HTS) is an organic compound that has been studied extensively for its potential application in a variety of scientific and medical research fields. HTS has been found to have a range of biochemical and physiological effects, and is of particular interest due to its ability to interact with a wide range of proteins. This article will discuss the synthesis method for HTS, its scientific research applications, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using it in laboratory experiments, and potential future directions for research.
Aplicaciones Científicas De Investigación
Vasodilation Applications
6-Hydroxy-2,4,5-triaminopyrimidine sulfate has been linked to vasodilation applications. Pyrimidine and triazine 3-oxide sulfates, which include derivatives of this compound, have been found to act as hypotensives through direct vasodilation (Mccall et al., 1983).
Role in Riboflavin Biosynthesis
This compound appears to be involved in the biosynthesis of riboflavin. Studies on rib7 mutants of Saccharomyces cerevisiae showed the production and excretion of 6-hydroxy-2,4,5-triaminopyrimidine, indicating its role as an intermediate in riboflavin biosynthesis (Bacher & Lingens, 1971).
Involvement in Chemical Synthesis Processes
This compound is also significant in various chemical synthesis processes. For instance, its derivatives have been used in the spectrophotometric control of intermediates in the synthesis of folic acid (Shikhaleva & Kustanovich, 1969). Additionally, it has been utilized in the synthesis of [8-13C] purine base, indicating its utility in nucleotide synthesis (Sharma et al., 1983).
Applications in Corrosion Inhibition
Research has explored the use of this compound in corrosion inhibition. It was studied for its inhibitory performance on the corrosion of steel, contributing to the development of corrosion-resistant materials (Masoud et al., 2010).
Safety and Hazards
6-Hydroxy-2,4,5-triaminopyrimidine sulfate may cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . In case of feeling unwell, it is advised to call a poison centre or doctor .
Mecanismo De Acción
Target of Action
6-Hydroxy-2,4,5-triaminopyrimidine sulfate, also known as 2,4,5-Triamino-6-hydroxypyrimidine Sulfate, is a derivatized pyrimidine compound . It has been shown to act as an antioxidant similarly to tetrahydrofolate (THF) and 5-methyltetrahydrofolate
Mode of Action
It has been suggested that this compound may exhibit properties by binding to the riboswitch domain .
Biochemical Pathways
The compound is suggested to be involved in guanine-related metabolic pathways . Riboswitches, which are regulatory elements modulating gene expression in response to specific metabolite binding, are implicated in its mechanism of action .
Result of Action
It has been suggested that riboswitch agonists like this compound may exhibit antimicrobial properties .
Análisis Bioquímico
Biochemical Properties
6-Hydroxy-2,4,5-triaminopyrimidine sulfate plays a crucial role in biochemical reactions, particularly those involving nucleic acids. This compound interacts with enzymes such as riboswitches, which are regulatory elements that modulate gene expression in response to specific metabolite binding . The interaction between this compound and riboswitches can inhibit guanine-related metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, this compound may interact with other proteins and biomolecules involved in nucleotide synthesis and repair, further influencing cellular metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction with riboswitches can lead to changes in gene expression, affecting the production of proteins involved in critical cellular functions . Moreover, this compound may impact cell signaling pathways by altering the availability of nucleotides required for signal transduction processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to riboswitch domains, inhibiting the function of guanine riboswitches and thereby disrupting guanine-related metabolic pathways . This inhibition can lead to a decrease in the synthesis of guanine nucleotides, affecting various cellular processes that rely on these nucleotides. Additionally, this compound may influence gene expression by altering the transcriptional activity of genes regulated by riboswitches.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects by modulating metabolic pathways and gene expression. At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential cytotoxicity . Threshold effects observed in these studies indicate that careful dosage control is essential to maximize the therapeutic potential of this compound while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and repair. This compound interacts with enzymes such as riboswitches, which regulate the synthesis of guanine nucleotides . By inhibiting these enzymes, this compound can alter the metabolic flux and levels of metabolites within the cell. Additionally, this compound may affect other metabolic pathways by influencing the availability of nucleotides required for various biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound can influence its activity and function, as well as its potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biochemical properties, highlighting the importance of understanding its subcellular distribution.
Propiedades
IUPAC Name |
sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNEEODWFLVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1004-75-7 (Parent) | |
| Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80192518 | |
| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39267-74-8, 35011-47-3 | |
| Record name | 2,5,6-Triamino-4-hydroxypyrimidine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39267-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 2,5,6-triamino-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35011-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC 167378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035011473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35011-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SZ7ZX1H0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4,5-triamino-6-hydroxypyrimidine sulfate in biochemical synthesis?
A1: 2,4,5-Triamino-6-hydroxypyrimidine sulfate is a crucial precursor in the synthesis of purine bases, particularly guanine. [] This compound reacts with morpholinium [13C]formate to yield [8-13C]guanine, a labeled form of guanine, in high yield (80%). [] This labeled guanine is a valuable tool for studying metabolic pathways and DNA replication.
Q2: What are the advantages of the new method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate as described in the research?
A2: The novel method utilizes catalytic hydrogenation of 2,4-diamido-5-nitroso-6-hydroxy pyrimidine in a neutral, surfactant-containing aqueous solution. [] This approach offers several advantages over traditional methods:
- Reduced Environmental Impact: Significantly lowers the consumption of acid and alkali, leading to a more environmentally friendly process. []
- Cost-Effectiveness: Minimizes chemical usage, resulting in reduced production costs. []
- Improved Yield and Purity: The method leads to a higher yield and purity of the final 2,4,5-triamino-6-hydroxypyrimidine sulfate product. []
Q3: How does the use of morpholinium [13C]formate simplify the synthesis of labeled guanine?
A3: Traditionally, synthesizing labeled guanine involved multiple steps, including the preparation and isolation of [13C]-N-formylmorpholine and an intermediate N5-[13C]formyl pyrimidine derivative. [] Utilizing morpholinium [13C]formate directly eliminates these intermediate steps, simplifying the process and increasing efficiency. [] This direct reaction also avoids isotopic scrambling, ensuring the accurate labeling of guanine. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Chloro-[4-(prop-2-enoylamino)phenyl]mercury](/img/structure/B140082.png)

![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)








